molecular formula C24H25N3O4 B11011919 2-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11011919
M. Wt: 419.5 g/mol
InChI Key: OWMRCKOMTGEDSQ-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a dihydroisoquinoline ring, and methoxyethyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, including the formation of the indole and dihydroisoquinoline rings, followed by their coupling. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, ensuring high yields, and maintaining purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, particularly on the indole and dihydroisoquinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyethyl)-1H-indole-4-carboxamide
  • 1-(2-methoxyethyl)-1H-indole-4-carboxamide
  • 2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Uniqueness

The uniqueness of 2-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide lies in its combined structural features, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-N-[1-(2-methoxyethyl)indol-4-yl]-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C24H25N3O4/c1-30-14-12-26-11-10-19-21(8-5-9-22(19)26)25-23(28)20-16-27(13-15-31-2)24(29)18-7-4-3-6-17(18)20/h3-11,16H,12-15H2,1-2H3,(H,25,28)

InChI Key

OWMRCKOMTGEDSQ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CN(C(=O)C4=CC=CC=C43)CCOC

Origin of Product

United States

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